molecular formula C18H17Cl2N3O3S2 B2972476 N-{4-[(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868219-15-2

N-{4-[(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2972476
CAS No.: 868219-15-2
M. Wt: 458.37
InChI Key: IRKWEOAGDBUIOW-UHFFFAOYSA-N
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Description

N-{4-[(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfanyl group, and an imidazolyl sulfonyl phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dichlorophenylmethyl sulfanyl intermediate, followed by the introduction of the imidazolyl sulfonyl phenyl group. The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazolyl ring.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolyl derivatives, and substituted dichlorophenyl derivatives.

Scientific Research Applications

N-{4-[(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-{4-[(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It influences pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Known for its use as a disinfectant and antiseptic.

Uniqueness

N-{4-[(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3S2/c1-12(24)22-15-4-6-16(7-5-15)28(25,26)23-9-8-21-18(23)27-11-13-2-3-14(19)10-17(13)20/h2-7,10H,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKWEOAGDBUIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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